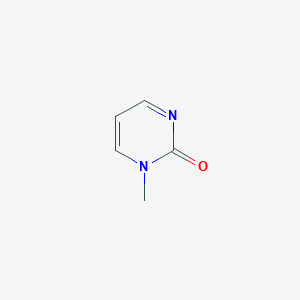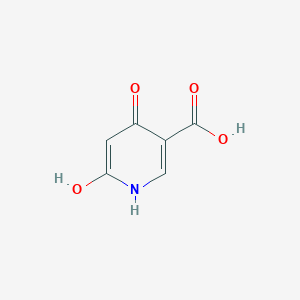
N-(2-苯甲酰基苯基)酪氨酸甲酯
描述
N-(2-benzoylphenyl)tyrosine methyl ester is a chemical compound with the molecular formula C23H21NO4 and a molecular weight of 375.42 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
科学研究应用
N-(2-benzoylphenyl)tyrosine methyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for tyrosine.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
生化分析
Biochemical Properties
N-(2-benzoylphenyl)tyrosine methyl ester has been found to interact with certain enzymes such as subtilisin Carlsberg and a-chymotrypsin . The kinetics of the hydrolysis of this compound by these enzymes showed a 2 to 4 fold increase in both kcat and Km values, over the methanol solubilised substrate .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can interact with certain enzymes and potentially influence their activity .
Temporal Effects in Laboratory Settings
It has been reported that L-tyrosine methyl ester, a related compound, is very stable, with a sample having been stored at room temperature for 28 years .
Metabolic Pathways
Tyrosine, a related compound, is known to be involved in various metabolic pathways in plants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)tyrosine methyl ester typically involves the esterification of tyrosine with methanol in the presence of an acid catalyst. The benzoylation of the amino group is achieved using benzoyl chloride under basic conditions. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalysts: Acid catalysts like sulfuric acid for esterification, and bases like sodium hydroxide for benzoylation
Solvents: Methanol for esterification and dichloromethane for benzoylation
Industrial Production Methods
Industrial production methods for N-(2-benzoylphenyl)tyrosine methyl ester are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
N-(2-benzoylphenyl)tyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives.
作用机制
The mechanism of action of N-(2-benzoylphenyl)tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ester group allows for better membrane permeability, facilitating its transport within biological systems.
相似化合物的比较
Similar Compounds
Tyrosine methyl ester: Similar structure but lacks the benzoyl group.
N-benzoyltyrosine: Similar but without the ester group.
Tyrosine ethyl ester: Similar ester group but with an ethyl instead of a methyl group.
Uniqueness
N-(2-benzoylphenyl)tyrosine methyl ester is unique due to the presence of both the benzoyl and ester groups, which confer distinct chemical properties and biological activities. The benzoyl group enhances its interaction with enzymes, while the ester group improves its membrane permeability, making it a versatile compound in various research applications.
属性
IUPAC Name |
methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORMSRFGHVKNJL-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443254 | |
| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196810-09-0 | |
| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














